molecular formula C13H16ClN3O B2749646 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride CAS No. 933060-39-0

3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2749646
CAS No.: 933060-39-0
M. Wt: 265.74
InChI Key: AKNVRTJALCQFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a pyrrolidin-2-yl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under basic conditions and microwave irradiation . This method allows for the efficient formation of the oxadiazole ring with good yields. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

3-(3-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-9-4-2-5-10(8-9)12-15-13(17-16-12)11-6-3-7-14-11;/h2,4-5,8,11,14H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVRTJALCQFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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